molecular formula C5H9NO3S B549358 N-Acetyl-L-cysteine CAS No. 616-91-1

N-Acetyl-L-cysteine

Cat. No.: B549358
CAS No.: 616-91-1
M. Wt: 163.20 g/mol
InChI Key: PWKSKIMOESPYIA-BYPYZUCNSA-N
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Description

N-Acetyl-L-cysteine is a derivative of the amino acid L-cysteine. It is known for its antioxidant properties and is widely used in various fields, including medicine, nutrition, and industry. This compound is particularly valued for its ability to replenish intracellular levels of the natural antioxidant glutathione, which plays a crucial role in reducing oxidative stress and detoxifying harmful substances in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Acetyl-L-cysteine can be synthesized through direct acylation of L-cysteine. One common method involves stirring a suspension of L-cysteine hydrochloride monohydrate in aqueous tetrahydrofuran under a nitrogen atmosphere, followed by the addition of sodium acetate trihydrate. The mixture is stirred at room temperature to complete the reaction .

Industrial Production Methods: In industrial settings, this compound is often produced through a multi-step process. Initially, L-cystine is acetylated to form N,N’-diacetyl-L-cystine, which is then electrochemically reduced to this compound using a carbon cathode. The final product is extracted and purified through electrodialysis .

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-L-cysteine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized to form disulfides. Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: It can be reduced back to L-cysteine using reducing agents like dithiothreitol.

    Substitution: this compound can react with electrophiles to form thioethers.

Major Products: The major products formed from these reactions include disulfides, reduced L-cysteine, and thioethers .

Scientific Research Applications

N-Acetyl-L-cysteine has a wide range of applications in scientific research:

Mechanism of Action

N-Acetyl-L-cysteine exerts its effects primarily through its ability to replenish intracellular glutathione levels. It acts as a precursor to glutathione, which is a potent antioxidant that detoxifies reactive oxygen species and other harmful compounds. Additionally, this compound has anti-inflammatory properties and can modulate various signaling pathways, including those involved in oxidative stress and apoptosis .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its high stability and bioavailability compared to L-cysteine. Its acetylated form allows for better absorption and utilization in the body, making it a more effective precursor for glutathione synthesis .

Properties

IUPAC Name

(2R)-2-acetamido-3-sulfanylpropanoic acid
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InChI

InChI=1S/C5H9NO3S/c1-3(7)6-4(2-10)5(8)9/h4,10H,2H2,1H3,(H,6,7)(H,8,9)/t4-/m0/s1
Source PubChem
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InChI Key

PWKSKIMOESPYIA-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

18829-79-3 (hydrochloride), 19542-74-6 (mono-hydrochloride salt), 63664-54-0 (hydrochloride salt)
Record name Acetylcysteine [USAN:USP:INN:BAN:JAN]
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DSSTOX Substance ID

DTXSID5020021
Record name N-Acetyl-L-cysteine
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Molecular Weight

163.20 g/mol
Source PubChem
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Physical Description

Solid
Record name Acetylcysteine
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Solubility

>24.5 [ug/mL] (The mean of the results at pH 7.4), 1 G IN 5 ML WATER, 4 ML ALC; PRACTICALLY INSOL IN CHLOROFORM & ETHER, Soluble in water, alcohol, hot isopropyl alcohol, methyl acetate, and ethyl acetate
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Description Aqueous solubility in buffer at pH 7.4
Record name N-ACETYLCYSTEINE
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Vapor Pressure

1.1X10-5 mm Hg at 25 °C /Estimated/
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Mechanism of Action

A number of possible mechanisms for the mucolytic activity of acetylcysteine have been proposed. Acetylcysteine's sulfhydryl groups may hydrolize disulfide bonds within mucin, breaking down the oligomers, and making the mucin less viscous. Acetylcysteine has also been shown to reduce mucin secretion in rat models. It is an antioxidant in its own right but is also deacetylated to cysteine, which participates in the synthesis of the antioxidant glutathione. The antioxidant activity may also alter intracellular redox reactions, decreasing phosphorylation of EGFR and MAPK, which decrease transcription of the gene MUC5AC which produces mucin. In the case of acetaminophen overdoses, a portion of the drug is metabolized by CYP2E1 to form the potentially toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI). The amount of NAPQI produced in an overdose saturates and depletes glutathione stores. The free NAPQI promiscuously binds to proteins in hepatocytes, leading to cellular necrosis. Acetylcysteine can directly conjugate NAPQI or provide cysteine for glutathione production and NAPQI conjugation., Acetylcysteine exerts its mucolytic action through its free sulfhydryl group, which opens the disulfide bonds and lower the viscosity of the mucus. This action increases with increasing pH and is most significant at pH 7 to 9. The mucolytic action of acetylcysteine is not affected by the presence of DNA., Acetylcysteine may protect against acetaminophen overdose-induced hepatotoxicity by maintaining or restoring hepatic concentrations of glutathione. Glutathione is required to inactivate an intermediate metabolite of acetaminophen that is thought to be hepatotoxic. In acetaminophen overdose, excessive quantities of this metabolite are formed because the primary metabolic (glucuronide and sulfate conjugation) pathways become saturated. Acetylcysteine may act by reducing the metabolite to the parent compound and/or by providing sulfhydryl for conjugation of the metabolite. Experimental evidence also suggests that a sulfhydryl-containing compound such as acetylcysteine may directly inactivate the metabolite.
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Color/Form

Crystals from water, WHITE, CRYSTALLINE POWDER

CAS No.

616-91-1
Record name N-Acetyl-L-cysteine
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Melting Point

109-110, 109.5 °C
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Record name Acetylcysteine
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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